5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole
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Overview
Description
5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole is a heterocyclic organic compound that features a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of appropriate starting materials in the presence of a chlorinating agent. For example, the reaction of 2-ethyl-4-methyl-1,3-oxazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different oxazole derivatives with altered functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and antimicrobial properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-2-methoxy-benzaldehyde: Similar in structure but with a methoxy group instead of an ethyl group.
5-(Chloromethyl)-2-hydroxyl-benzaldehyde: Contains a hydroxyl group, leading to different reactivity and applications.
Chloromethane: A simpler compound with a single chlorine atom attached to a methane molecule.
Uniqueness
5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-(chloromethyl)-2-ethyl-4-methyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-3-7-9-5(2)6(4-8)10-7/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMGKQKBACEXPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(O1)CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206975-47-4 |
Source
|
Record name | 5-(chloromethyl)-2-ethyl-4-methyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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